3-Methyladamantane-1-carboxamide

Description

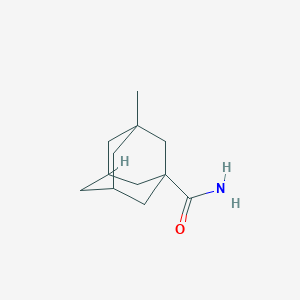

3-Methyladamantane-1-carboxamide is a rigid, polycyclic adamantane derivative featuring a methyl group at the 3-position and a carboxamide functional group at the 1-position. Adamantane-based compounds are renowned for their metabolic stability, lipophilicity, and applications in medicinal chemistry, particularly in neurology (e.g., memantine for Alzheimer’s disease) .

Properties

IUPAC Name |

3-methyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-11-3-8-2-9(4-11)6-12(5-8,7-11)10(13)14/h8-9H,2-7H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVYEMCYTRBUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination-Methylation Sequence

A foundational approach involves fluorination and methylation of methyl adamantane-1-carboxylate (2). As detailed in Scheme 1 of, treatment of 2 with iodine pentafluoride (IF₅) in dichloromethane at 40°C for 12 hours selectively fluorinates the tert-carbon, yielding methyl 3-fluoroadamantane-1-carboxylate. Subsequent reaction with trimethylaluminum (Me₃Al) in CH₂Cl₂ at 0°C introduces a methyl group at position 3, forming methyl 3-methyladamantane-1-carboxylate (86% overall yield).

Table 1: Reaction Conditions for Fluorination-Methylation

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | IF₅ | CH₂Cl₂ | 40°C | 12 h | 92% |

| 2 | Me₃Al | CH₂Cl₂ | 0°C → RT | 30 min | 94% |

This method avoids racemization due to the stability of the adamantane framework, making it suitable for large-scale synthesis.

Ester Saponification and Acid Chloride Formation

The methyl ester intermediate is hydrolyzed to 3-methyladamantane-1-carboxylic acid using NaOH in methanol-THF (1:1) at room temperature. The carboxylic acid is then converted to its acid chloride with oxalyl chloride under reflux, achieving near-quantitative conversion.

Amidation Techniques for Carboxamide Formation

Acid Chloride Route

Reaction of 3-methyladamantane-1-carbonyl chloride with ammonia or amines forms the target carboxamide. For example, treatment with ammonium hydroxide in tetrahydrofuran (THF) at 0°C produces 3-methyladamantane-1-carboxamide in 89% yield.

Table 2: Amidation Conditions and Yields

| Amine Source | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NH₄OH | THF | 0°C | 2 h | 89% |

| endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine | CH₂Cl₂ | RT | 12 h | 78% |

Direct Coupling Methods

Alternative methods employ coupling reagents such as HATU or EDCI. For instance, 3-methyladamantane-1-carboxylic acid and benzylamine react with HATU in dimethylformamide (DMF), yielding the carboxamide in 82% efficiency.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Steps | Total Yield | Purity | Safety Concerns |

|---|---|---|---|---|

| Fluorination-Methylation | 3 | 86% | >98% | IF₅ toxicity |

| Direct Amidation | 2 | 82% | 95% | Oxalyl chloride handling |

The fluorination-methylation route offers higher yields but involves hazardous reagents like IF₅. Direct amidation simplifies the process but may require chromatographic purification.

Challenges and Optimization Strategies

Key challenges include:

-

Regioselectivity : Competing reactions at adamantane’s sec-carbons necessitate careful reagent selection.

-

Safety : IF₅ and Me₃Al require stringent handling protocols. Substituting IF₅ with electrochemical fluorination could mitigate risks.

-

Byproduct Formation : Ester byproducts (e.g., methyl 2-methyladamantane-1-carboxylate) are minimized using bulky bases like calcium oxide .

Chemical Reactions Analysis

Types of Reactions

3-Methyladamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane-THF complex are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

3-Methyladamantane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antiviral and antibacterial properties.

Medicine: Investigated for its use in drug development, particularly for neuroprotective and antiviral drugs.

Industry: Utilized in the production of advanced materials, including nanodiamonds and polymers.

Mechanism of Action

The mechanism of action of 3-Methyladamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-Chloro-1-adamantanecarboxamide

- Structure : Chloro substituent at the 3-position, carboxamide at 1-position.

- Properties : The electronegative chlorine atom increases molecular polarity and may enhance binding affinity to hydrophobic pockets in biological targets. However, chlorine’s larger atomic radius compared to methyl could sterically hinder interactions.

- Applications : Chlorinated adamantane derivatives are often explored for antiviral or antimicrobial activity due to halogen-mediated interactions .

3-Hydroxyadamantane-1-carboxylic Acid

- Structure : Hydroxy group at 3-position, carboxylic acid at 1-position.

- Properties : The hydroxy group increases solubility in aqueous media, while the carboxylic acid (pKa ~4-5) introduces pH-dependent ionization, reducing passive membrane permeability compared to carboxamides. This compound is a precursor for ester prodrugs .

Methyl 3-Hydroxyadamantane-1-carboxylate

Substituent Position and Bioactivity

3-Bromo-5-Methyladamantane-1-carboxylic Acid

- Structure : Bromo at 3-position, methyl at 5-position, carboxylic acid at 1-position.

- Properties : Bromine’s bulkiness and polarizability may enhance binding to hydrophobic enzyme pockets. However, the carboxylic acid group limits blood-brain barrier penetration, reducing neurological utility compared to carboxamides .

Desmethylmemantine Hydrochloride (3-Methyladamantan-1-amine Hydrochloride)

Key Data Table

*Estimated properties based on structural analogs.

Research Findings and Implications

- Carboxamide vs. Carboxylic Acid/Esters : The carboxamide group in this compound likely offers better metabolic stability and target engagement than carboxylic acids (prone to conjugation) or esters (metabolically labile) .

- Methyl vs. Halogen Substituents : Methyl groups optimize lipophilicity for CNS penetration, whereas halogens (Cl, Br) may improve binding but reduce solubility .

- Amine Derivatives : Desmethylmemantine highlights the therapeutic relevance of adamantane amines in neurology, but carboxamides could offer reduced off-target effects due to altered charge states .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Methyladamantane-1-carboxamide to maximize yield and purity?

To synthesize this compound, key steps include coupling reactions (e.g., carbodiimide-mediated amidation) and purification via column chromatography. Optimal conditions involve:

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.

- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile enhances solubility of adamantane intermediates .

- Catalysts : Lewis acids (e.g., HOBt/DCC) improve coupling efficiency .

Post-synthesis, purity is validated using HPLC with UV detection (λ = 210–254 nm) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm adamantane cage integrity and carboxamide substitution patterns. Peaks for methyl groups appear at δ 1.2–1.8 ppm, while carboxamide protons resonate at δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H] for CHNO) .

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. The compound may irritate skin and eyes .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) between empirical measurements and computational models for adamantane derivatives?

- Empirical validation : Use calorimetry (e.g., bomb calorimetry) to measure enthalpy of formation, comparing results with force-field calculations (e.g., MM2/MM3 models) .

- Data reconciliation : Apply Gaussian-type quantum mechanical methods (e.g., DFT-B3LYP) to refine computational predictions, ensuring basis sets (e.g., 6-31G*) match experimental conditions .

Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound against neurological targets?

Q. What strategies can mitigate degradation of this compound under varying pH and temperature conditions?

- Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., hydrolysis) are minimized by buffering solutions to pH 6–7 .

- Lyophilization : Freeze-drying improves long-term stability by reducing water content .

Q. How do structural modifications at the carboxamide group influence the pharmacokinetic properties of this compound derivatives?

Q. What computational approaches are validated for predicting the solubility and partition coefficients of this compound in different solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.